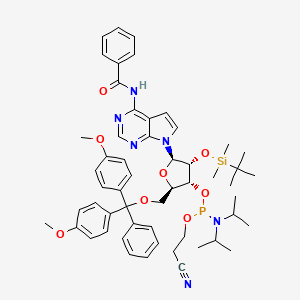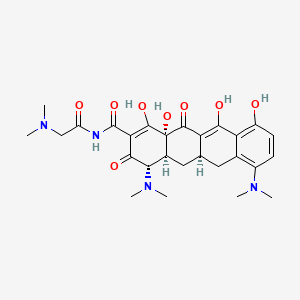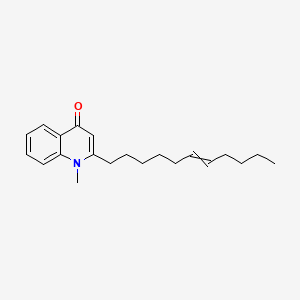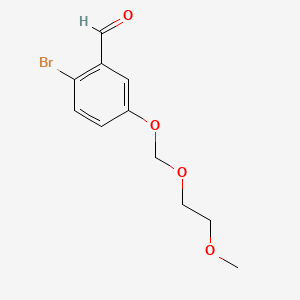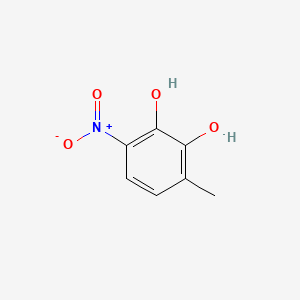
Temsirolimus-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Temsirolimus, sold under the brand name Torisel, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . Temsirolimus is a specific inhibitor of mTOR and interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells .
Synthesis Analysis
A simple, fast, and sensitive LC–MS/MS method was developed and validated for the simultaneous determination of the concentrations of temsirolimus and its major metabolite, sirolimus, in human whole blood . The blood sample after adding temsirolimus-d7 and sirolimus-d3 internal standards was precipitated with methanol/zinc sulfate, then analyzed by a Shimatzu LC system coupled to a Sciex API-5000 mass spectrometer .
Molecular Structure Analysis
Temsirolimus is a 289-kDa serine/threonine-specific kinase with a highly conserved structure . It exists in the cytoplasm in a complex with three peptides: regulatory-associated protein of mTOR (raptor), mLST8, and GβL .
Chemical Reactions Analysis
The liver CYP3A-mediated oxidative metabolism of temsirolimus as well as the esterase-mediated hydrolysis of temsirolimus to sirolimus are involved in temsirolimus metabolism .
Physical And Chemical Properties Analysis
Temsirolimus has a molecular formula of C56H87NO16 and a molecular weight of 1030.29 . It is stored at -20°C as a powder and has a shelf life of 3 years .
Mécanisme D'action
Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). Temsirolimus binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division . Inhibition of mTOR activity resulted in a G1 growth arrest in treated tumor cells .
Safety and Hazards
Orientations Futures
Temsirolimus is being studied in clinical trials for the treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . A phase III trial showed an overall survival advantage over IFN-α monotherapy in advanced renal cell carcinoma (RCC) patients with multiple adverse risk features .
Propriétés
Numéro CAS |
1132660-51-5 |
|---|---|
Formule moléculaire |
C56H87NO16 |
Poids moléculaire |
1037.346 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2 |
Clé InChI |
CBPNZQVSJQDFBE-VUWIKSLBSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Synonymes |
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7; CCL-779-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



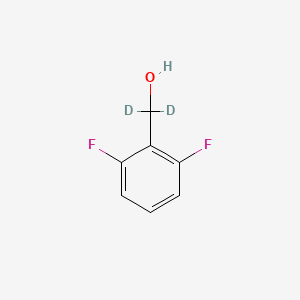
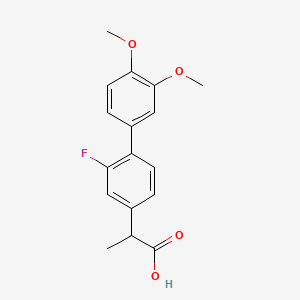
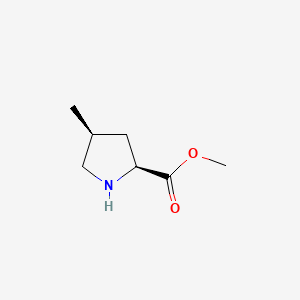
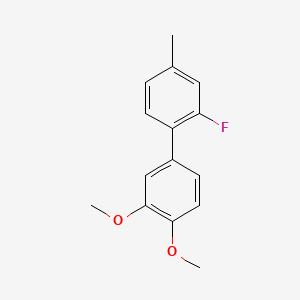
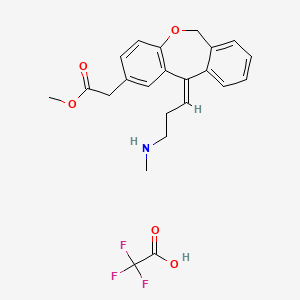
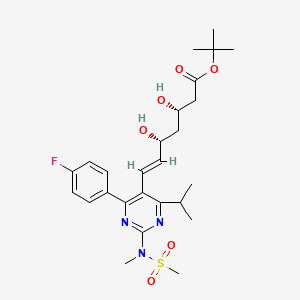
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
